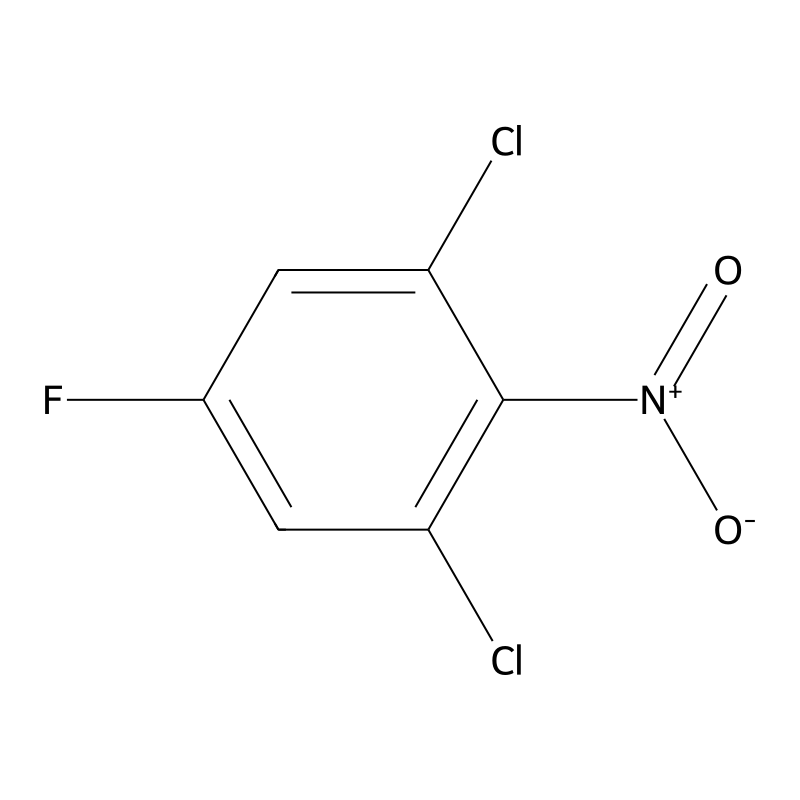

1,3-Dichloro-5-fluoro-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Dichloro-2-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 209.99 g/mol. The compound is typically a solid at room temperature, with a melting point of about 44 °C . It is known for its unique arrangement of substituents, which influences its chemical reactivity and potential applications in various fields.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

- Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions with electrophiles, such as halogenation or sulfonation.

Common reagents and conditions for these reactions include:

- Nucleophilic Substitution: Sodium methoxide or ammonia in methanol or ethanol.

- Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

- Electrophilic Aromatic Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

The biological activity of 1,3-dichloro-2-fluoro-5-nitrobenzene has been explored in various studies. While specific data on its pharmacological effects may be limited, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. Research into the compound's interaction with biological systems is ongoing, particularly regarding its potential toxicity and environmental impact .

Synthesis of 1,3-dichloro-2-fluoro-5-nitrobenzene typically involves multi-step processes:

- Nitration Reaction: The precursor compound, 1,3-dichloro-2-fluorobenzene, is subjected to nitration using concentrated nitric acid and sulfuric acid. This reaction requires careful control of temperature to ensure selective introduction of the nitro group.

- Purification: After the reaction, the product is usually purified through crystallization or distillation to achieve the desired purity levels.

1,3-Dichloro-2-fluoro-5-nitrobenzene has several applications across different fields:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: The compound is utilized in various research applications due to its unique chemical properties.

- Material Science: It may also find applications in developing new materials with specific electrical or optical properties .

Interaction studies involving 1,3-dichloro-2-fluoro-5-nitrobenzene focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its potential effects on living organisms and its behavior in environmental contexts. Research indicates that compounds with similar structures may interact with cellular targets, potentially leading to toxic effects; thus, understanding these interactions is crucial for assessing safety and environmental impact .

Several compounds share structural similarities with 1,3-dichloro-2-fluoro-5-nitrobenzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Dichloro-5-nitrobenzene | Lacks fluorine; contains two chlorine and one nitro group | Similar arrangement but different reactivity |

| 1,2-Dichloro-4-fluoro-5-nitrobenzene | Different positions for chlorine and fluorine | Variation in substitution pattern affects reactivity |

| 3,5-Dichloro-4-fluoronitrobenzene | Similar structure but different nitro position | Unique due to specific arrangement of functional groups |

The uniqueness of 1,3-dichloro-2-fluoro-5-nitrobenzene lies in the specific arrangement of its functional groups. This configuration imparts distinct chemical reactivity and potential applications that differ from those of similar compounds .